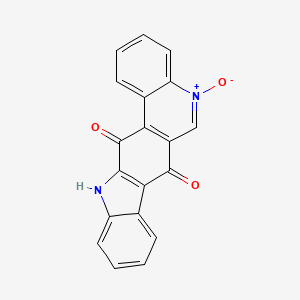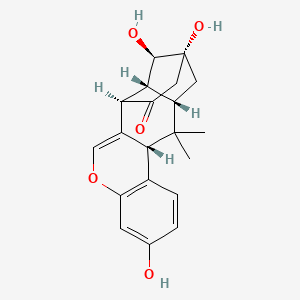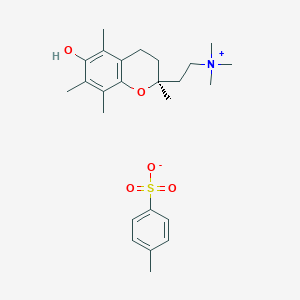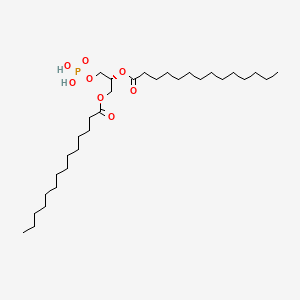
Dimyristoyl phosphatidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-ditetradecanoyl-sn-glycerol-3-phosphate is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate in which the 1-acyl group is specified as tetradecanoyl (myristoyl). It is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate and a tetradecanoate ester. It is a conjugate acid of a 1,2-ditetradecanoyl-sn-glycerol-3-phosphate(2-).
Scientific Research Applications
Model Membrane Systems
Dimyristoyl phosphatidic acid (DMPA) plays a crucial role in model membrane systems. Struppe, Whiles, and Vold (2000) explored acidic bicelles containing DMPA, demonstrating their utility in studying membrane properties and protein interactions (Struppe, Whiles, & Vold, 2000). Additionally, Lösche and Möhwald (2004) showed that DMPA monolayers can be used as model systems to study interactions with coexisting fluid and solid membrane areas (Lösche & Möhwald, 2004).
Membrane Dynamics and Protein Interactions
Research by Natali et al. (2002, 2003) and Natali et al. (2001) focused on the dynamics of DMPA membranes and their interactions with myelin basic protein (MBP). These studies revealed significant effects on membrane anisotropy and molecular motions, highlighting the role of DMPA in protein-membrane interactions (Natali et al., 2002), (Natali et al., 2003), (Natali et al., 2001).
Lipid-Metal Ion Interactions
Oberts and Blanchard (2009) studied the interaction of DMPA with various metal ions, providing insights into lipid-metal ion interfacial interactions. This research is significant for understanding the organization of lipid layers and their response to different metal ions (Oberts & Blanchard, 2009).
Lipid-Protein Interactions
Mateášik, Šikurová, and Chorvat (2002) investigated the interaction of merocyanine 540 with DMPA-containing membranes, revealing insights into the affinity of molecules to charged membranes and the impact of DMPA on these interactions (Mateášik, Šikurová, & Chorvat, 2002).
Signaling Pathways and Second Messenger Roles
Munnik (2001) highlighted the emerging role of phosphatidic acid, including DMPA, as a second messenger in plant signaling pathways, illustrating its importance in various stress treatments and signaling processes (Munnik, 2001).
Membrane Domain Formation and Stability
Poveda et al. (2002) studied the effects of Acetylcholine Receptor on DMPA membranes, showing how proteins can direct the formation of specific lipid domains, which is critical for understanding membrane organization and function (Poveda et al., 2002).
properties
Molecular Formula |
C31H61O8P |
|---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
[(2R)-3-phosphonooxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/t29-/m1/s1 |
InChI Key |
OZSITQMWYBNPMW-GDLZYMKVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



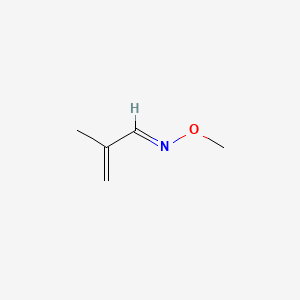
![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)

![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)

![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)
![N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide](/img/structure/B1240675.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)
